REACTION_CXSMILES
|
Cl.[CH3:2][O:3][NH:4]OOC.[CH3:8]CN(C(C)C)C(C)C.[CH:17]1([C:21]([OH:23])=O)[CH2:20][CH2:19][CH2:18]1.C(Cl)CCl>C(Cl)Cl>[CH3:2][O:3][N:4]([CH3:8])[C:21]([CH:17]1[CH2:20][CH2:19][CH2:18]1)=[O:23] |f:0.1|
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
N,O-dimethoxyhydroxylamine hydrochloride
|
Quantity
|
1.95 g
|
Type
|
reactant
|
Smiles
|
Cl.CONOOC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
7 mL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
1.9 mL
|
Type
|
reactant
|
Smiles
|
C1(CCC1)C(=O)O
|
Name
|
|
Quantity
|
4.2 g
|
Type
|
reactant
|
Smiles
|
C(CCl)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring for 5 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
was transferred to a separatory funnel
|
Type
|
WASH
|
Details
|
The organic layer was washed with saturated aqueous NaHCO3 (2×50 mL), water (1×50 mL), brine (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
WASH
|
Details
|
Chromatography (SiO2, eluted with petrol-EtOAc 0-40%)
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
CON(C(=O)C1CCC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.9 g | |
YIELD: PERCENTYIELD | 67% | |
YIELD: CALCULATEDPERCENTYIELD | 66.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |